molecular formula C10H10O B068240 Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(E)]]-(9CI) CAS No. 166942-03-6

Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(E)]]-(9CI)

Cat. No. B068240
CAS RN: 166942-03-6
M. Wt: 146.19 g/mol
InChI Key: ZMTIARSTVBEZHL-GMCFVEKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(E)]]-(9CI), commonly known as cyclopropane aldehyde, is a chemical compound with a cyclopropane ring and an aldehyde functional group. It is a colorless liquid with a pungent odor and is used in various scientific research applications.

Mechanism of Action

Cyclopropane aldehyde is known to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in various physiological processes. Inhibition of these enzymes leads to an increase in acetylcholine levels, which can have various biochemical and physiological effects.
Biochemical and Physiological Effects:
Cyclopropane aldehyde has been shown to have various biochemical and physiological effects. It has been found to have antifungal and antibacterial properties. It has also been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

Cyclopropane aldehyde has several advantages for lab experiments. It is a stable compound and can be easily synthesized. It is also relatively inexpensive and readily available. However, it has several limitations as well. It is highly reactive and can be toxic if not handled properly. It also has a pungent odor, which can be a problem in the lab.

Future Directions

There are several future directions for the use of cyclopropane aldehyde in scientific research. One possible direction is the development of new drugs and pharmaceuticals based on its inhibitory effects on acetylcholinesterase and butyrylcholinesterase. Another possible direction is the investigation of its antifungal and antibacterial properties for the development of new antimicrobial agents. Additionally, further research is needed to understand its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, cyclopropane aldehyde is a chemical compound with various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential in various scientific fields.

Synthesis Methods

Cyclopropane aldehyde can be synthesized through a reaction between 1,5-hexadiyne and ethyl diazoacetate. This reaction produces a cyclopropane ring and an aldehyde functional group. The synthesis of cyclopropane aldehyde is a complex process and requires careful control of reaction conditions.

Scientific Research Applications

Cyclopropane aldehyde has been used in various scientific research applications. It is commonly used as a reagent in organic synthesis, especially in the synthesis of natural products. It has also been used in the development of new drugs and pharmaceuticals.

properties

CAS RN

166942-03-6

Product Name

Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(E)]]-(9CI)

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

(1S,2S)-2-[(1E)-hexa-1,5-dien-3-ynyl]cyclopropane-1-carbaldehyde

InChI

InChI=1S/C10H10O/c1-2-3-4-5-6-9-7-10(9)8-11/h2,5-6,8-10H,1,7H2/b6-5+/t9-,10-/m1/s1

InChI Key

ZMTIARSTVBEZHL-GMCFVEKCSA-N

Isomeric SMILES

C=CC#C/C=C/[C@@H]1C[C@@H]1C=O

SMILES

C=CC#CC=CC1CC1C=O

Canonical SMILES

C=CC#CC=CC1CC1C=O

synonyms

Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(E)]]- (9CI)

Origin of Product

United States

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